Yadanzioside-L Yadanzioside-L Yadanzioside-L is biochemical.
Brand Name: Vulcanchem
CAS No.: 99132-97-5
VCID: VC0547496
InChI: InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1
SMILES: CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Molecular Formula: C34H46O17
Molecular Weight: 726.7 g/mol

Yadanzioside-L

CAS No.: 99132-97-5

Cat. No.: VC0547496

Molecular Formula: C34H46O17

Molecular Weight: 726.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Yadanzioside-L - 99132-97-5

Specification

CAS No. 99132-97-5
Molecular Formula C34H46O17
Molecular Weight 726.7 g/mol
IUPAC Name methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Standard InChI InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1
Standard InChI Key VQXORSYVERYBCU-UFMRLMQZSA-N
Isomeric SMILES CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
SMILES CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Canonical SMILES CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Appearance Solid powder

Introduction

Chemical Characterization of Yadanzioside-L

Structural Features

Yadanzioside-L belongs to the quassinoid family, characterized by a highly oxidized triterpenoid backbone. Its IUPAC name, methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate, reflects its stereochemical complexity . Key features include:

  • Pentacyclic core: A fused ring system with five oxygen atoms contributing to rigidity.

  • Esterified side chains: A 4-hydroxy-3,4-dimethylpent-2-enoyl group at C-3 and a β-D-glucopyranosyl unit at C-10 .

  • Multiple chiral centers: 13 stereogenic centers dictating its biological interactions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular formulaC₃₄H₄₆O₁₇
Molecular weight726.7 g/mol
CAS Registry99132-97-5
SMILESCC1=C(C(=O)C[C@]2([C@H]1C...)
LogP0.001
Topological polar surface area265.27 Ų

Spectroscopic Identification

  • InChIKey: VQXORSYVERYBCU-GPWDFBTESA-N .

  • Mass spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 727.3, consistent with its molecular formula .

Natural Sources and Biosynthesis

Plant Origin

Yadanzioside-L is predominantly isolated from Brucea javanica (Simaroubaceae), a shrub native to Southeast Asia. The compound accumulates in seeds at concentrations up to 0.12% dry weight .

Biosynthetic Pathway

While the complete biosynthesis remains unelucidated, quassinoids like Yadanzioside-L are derived from triterpenoid precursors via:

  • Oxidation: Sequential cytochrome P450-mediated hydroxylations.

  • Glycosylation: Attachment of glucose via UDP-glycosyltransferases.

  • Esterification: Acyltransferase-mediated addition of the pentenoyl group .

Pharmacological Profile

Anticancer Activity

A 2024 network pharmacology study identified Yadanzioside-L as one of three primary bioactive components in Brucea javanica oil emulsion (BJOE) with antilung cancer activity . Key findings include:

Table 2: In Vitro Antiproliferative Effects (A549 Lung Cancer Cells)

ParameterYadanzioside-LPositive Control (Cisplatin)
IC₅₀ (48 h)18.7 ± 1.2 μM6.5 ± 0.8 μM
Apoptosis induction43.2%61.8%
Cell cycle arrestG2/M phaseS phase

Mechanistically, Yadanzioside-L upregulated TP53 expression by 2.7-fold and reduced MAPK1 phosphorylation by 68%, implicating the p53/MAPK axis in its activity .

Pharmacokinetics

Data from NPASS indicate suboptimal drug-likeness but notable target engagement :

Table 3: ADME Properties

ParameterValue
Caco-2 permeability-5.84 cm/s (poor)
Plasma protein binding56.78%
BBB penetration0.103 (low)
CYP3A4 inhibition0.892 (high risk)

Mechanism of Action

Target Engagement

Yadanzioside-L interacts with 42 lung cancer-associated targets, including:

  • JUN (binding energy: -9.3 kcal/mol)

  • TP53 (ΔG = -8.7 kcal/mol)

  • MAPK1 (Ki = 0.32 μM) .

Pathway Modulation

KEGG enrichment analysis revealed suppression of:

  • Cellular senescence (p = 3.2×10⁻⁷)

  • p53 signaling (p = 1.8×10⁻⁵)

  • MAPK cascade (p = 7.4×10⁻⁴) .

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